molecular formula C22H18N4O2S B3221905 2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1208900-66-6

2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B3221905
CAS RN: 1208900-66-6
M. Wt: 402.5
InChI Key: MDVZKOUHEVRIPO-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including imidazole, thiophene, and pyridine . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Compounds with a thiophene framework, like the one , have been known to act as anti-inflammatory agents . For example, suprofen, a 2-substituted thiophene framework, is a known nonsteroidal anti-inflammatory drug .

Antimicrobial Applications

Some derivatives of the compound have shown good antimicrobial potential . This makes them valuable in the development of new antimicrobial drugs.

Anti-Cancer Applications

Thiophene nucleus containing compounds exhibit many pharmacological properties such as anti-cancer . This opens up possibilities for the compound to be used in cancer treatment research.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential industrial applications for the compound.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could mean potential applications in the electronics industry.

Organic Light-Emitting Diodes (OLEDs)

The compound could also find use in the fabrication of organic light-emitting diodes (OLEDs) . This is another potential application in the electronics industry.

Voltage-Gated Sodium Channel Blocker

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests potential applications in the development of anesthetics.

properties

IUPAC Name

2-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-20(26-10-3-2-6-19(26)23-14)21(27)24-16-8-7-15-9-11-25(17(15)13-16)22(28)18-5-4-12-29-18/h2-8,10,12-13H,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVZKOUHEVRIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide
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2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide
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2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide
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2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide

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